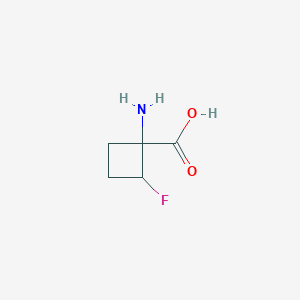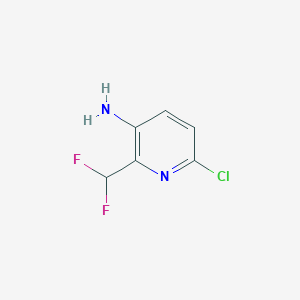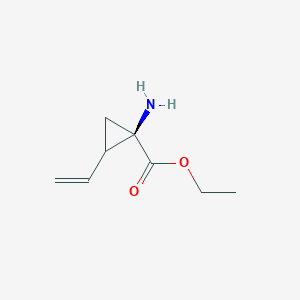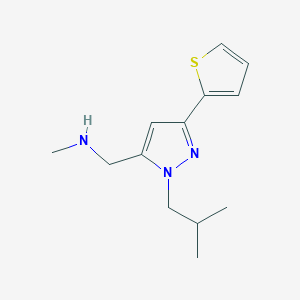
Ethyl 2-fluoro-3-methylpyridine-4-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate is an organic compound belonging to the class of esters It features a pyridine ring substituted with a fluoro and methyl group, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate typically involves the esterification of 2-(2-fluoro-3-methylpyridin-4-yl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-(2-fluoro-3-methylpyridin-4-yl)acetic acid+ethanolacid catalystEthyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate+water
Industrial Production Methods
On an industrial scale, the production of Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate can be achieved using continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts such as Amberlyst-15 can be employed to facilitate the esterification process, allowing for easy separation and recycling of the catalyst.
化学反应分析
Types of Reactions
Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
Nucleophilic Substitution: 2-(2-aminomethylpyridin-4-yl)acetate or 2-(2-thiomethylpyridin-4-yl)acetate.
Oxidation: 2-(2-fluoro-3-carboxypyridin-4-yl)acetate.
Reduction: 2-(2-fluoro-3-methylpyridin-4-yl)ethanol.
科学研究应用
Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to disrupt specific biological pathways in pests.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
作用机制
The mechanism of action of Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The fluoro group enhances the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.
相似化合物的比较
Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(3-methylpyridin-4-yl)acetate: Lacks the fluoro group, resulting in different reactivity and biological activity.
Ethyl 2-(2-chloro-3-methylpyridin-4-yl)acetate: The chloro group provides different electronic effects compared to the fluoro group, affecting its chemical behavior and applications.
Ethyl 2-(2-fluoro-4-methylpyridin-3-yl)acetate: Positional isomer with different steric and electronic properties.
Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate stands out due to the unique combination of the fluoro and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC 名称 |
ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-9(13)6-8-4-5-12-10(11)7(8)2/h4-5H,3,6H2,1-2H3 |
InChI 键 |
RVBQUDSASLVNTB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C(C(=NC=C1)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12950139.png)








![1H-Pyrrolo[2,3-b]pyridine, 3-(1H-indol-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12950222.png)


